[3-(Prop-2-ene-1-sulfonyl)butyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Prop-2-ene-1-sulfonyl)butyl]benzene is an organic compound with the molecular formula C13H18O2S This compound contains a benzene ring substituted with a butyl group that has a prop-2-ene-1-sulfonyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Prop-2-ene-1-sulfonyl)butyl]benzene typically involves the reaction of benzene with a butyl group containing a prop-2-ene-1-sulfonyl substituent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Prop-2-ene-1-sulfonyl)butyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
[3-(Prop-2-ene-1-sulfonyl)butyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [3-(Prop-2-ene-1-sulfonyl)butyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [3-(Prop-2-ene-1-sulfonyl)butyl]benzene include other sulfonyl-substituted benzene derivatives and compounds with similar structural features, such as:
- This compound
- This compound
- This compound .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the prop-2-ene-1-sulfonyl group, which imparts distinct chemical and physical properties. These properties make it suitable for various applications and differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
501325-57-1 |
---|---|
Molekularformel |
C13H18O2S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
3-prop-2-enylsulfonylbutylbenzene |
InChI |
InChI=1S/C13H18O2S/c1-3-11-16(14,15)12(2)9-10-13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3 |
InChI-Schlüssel |
QEXKETAULAXACI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)S(=O)(=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.